N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
説明
特性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-17-6-4-9-19(12-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-11-5-8-18-7-2-3-10-21(18)26/h2-4,6-7,9-10,12-13,15H,5,8,11,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOFDYNCFYGXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The chemical structure of N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can be described by its molecular formula . The presence of the tetrahydroquinoline moiety suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds structurally similar to N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyran and quinoline structures often possess moderate to potent antibacterial and antifungal activities. These compounds may act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that N-(3-methylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide could exhibit selective inhibition towards BChE over AChE .
3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been reported to scavenge free radicals effectively, suggesting a potential role in mitigating oxidative stress-related conditions .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyran derivatives demonstrated that compounds with a tetrahydroquinoline substituent exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Study 2: Neuroprotective Effects
In a neuropharmacological study, the effects of similar compounds on cognitive function were assessed in animal models. Results showed that administration of these compounds led to improved memory retention and reduced neuroinflammation markers, indicating potential neuroprotective effects .
Data Table: Summary of Biological Activities
類似化合物との比較
Comparison with Structural Analogs
Coumarin-Based Acetamide Derivatives
Coumarin derivatives with acetamide substituents (e.g., compounds 6–10 in ) share structural similarities with the target compound but differ in substituent groups and cyclization patterns:
- The 3-methylphenyl acetamide may confer greater lipophilicity compared to O-tolyl or spirocyclic groups in analogs .
Tetrahydroquinoline/Isoquinoline Derivatives
Compounds from (e.g., 20–24) feature tetrahydroisoquinoline cores with benzyl and methoxy substituents, offering insights into the role of nitrogen-containing heterocycles:
- Key Differences: The target compound’s tetrahydroquinoline group lacks the dimethoxyphenyl and piperidinylethoxy substituents seen in 20–24, which are critical for orexin receptor binding in . The acetamide linkage in the target may reduce steric hindrance compared to bulkier benzyl groups .
Acetamide-Linked Heterocycles
and highlight acetamide derivatives with diverse heterocyclic cores:
- Key Differences: The target’s coumarin core distinguishes it from pyridine (3k) and quinazoline (1) analogs. The absence of electron-withdrawing groups (e.g., cyano in 3k) or halogens (e.g., dichlorophenyl in 1) may reduce electrophilic reactivity but improve metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
